![molecular formula C12H14ClN5O B2452380 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride CAS No. 1396806-97-5](/img/structure/B2452380.png)
4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activity
Research has shown that derivatives of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride possess significant antibacterial and antifungal activities. For example, certain compounds containing specific moieties demonstrated activity almost equal to or more than standard drugs like Streptomycin and Amphotericin-B (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).
Antimalarial Effects
A group of compounds, including derivatives of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride, displayed "curative" activity against Plasmodium berghei, a parasite causing malaria in rodents. Some compounds in this group were found to be more potent than reference drugs like quinine hydrochloride (L. M. Werbel, A. Curry, E. Elslager, C. Hess, 1973).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride have been extensively studied. For instance, a study reported the synthesis and characterization of related benzamide derivatives, providing insights into their chemical structures through techniques like IR, NMR, and MS (R. Dickinson, N. Jacobsen, 1975).
Anticancer Drug Synthesis
4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride is used in synthesizing intermediates for anticancer drugs. For example, it's an important intermediate in the synthesis of dasatinib, a synthetic drug used in cancer treatment (Guo Lei-ming, 2012).
Antimicrobial Activity of Derivatives
Derivatives of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride, such as certain Arylsulphonamidopyrimidines, have shown promising antimicrobial activity. This highlights its potential in developing new antimicrobial agents (L. Kartik, M.S.Vadodaria, U.S.Dave, Parekh Hansa, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact withCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their modulation can have significant effects on cellular proliferation and growth.
Mode of Action
This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
The downstream effects of these changes could include altered cell growth and division .
Result of Action
This could result in altered cellular proliferation rates, which could have significant implications in contexts such as cancer treatment .
properties
IUPAC Name |
4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O.ClH/c1-7-6-10(13)17-12(15-7)16-9-4-2-8(3-5-9)11(14)18;/h2-6H,1H3,(H2,14,18)(H3,13,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYXXPHDEMHSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride |
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